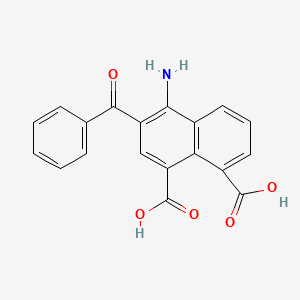
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group, a benzoyl group, and two carboxylic acid groups attached to a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to introduce the amino group. The benzoyl group can be introduced through Friedel-Crafts acylation. The carboxylic acid groups are often introduced via oxidation reactions using strong oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation and oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets. The amino and benzoyl groups can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the amino and benzoyl groups, making it less reactive.
4-Amino-3-nitronaphthalene-1,8-dicarboxylic acid: Contains a nitro group instead of a benzoyl group, leading to different reactivity and applications.
Uniqueness
4-Amino-3-benzoylnaphthalene-1,8-dicarboxylic acid is unique due to the presence of both amino and benzoyl groups, which enhance its reactivity and potential for forming complex interactions with other molecules. This makes it a valuable compound for various chemical, biological, and industrial applications.
Propriétés
Numéro CAS |
92449-20-2 |
|---|---|
Formule moléculaire |
C19H13NO5 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
4-amino-3-benzoylnaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C19H13NO5/c20-16-11-7-4-8-12(18(22)23)15(11)13(19(24)25)9-14(16)17(21)10-5-2-1-3-6-10/h1-9H,20H2,(H,22,23)(H,24,25) |
Clé InChI |
HSTQXMRSKGVHGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C(=CC=C3)C(=O)O)C(=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


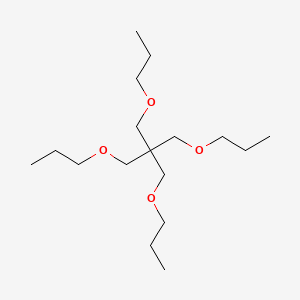
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
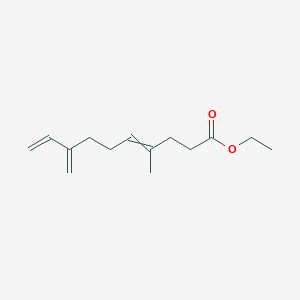
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
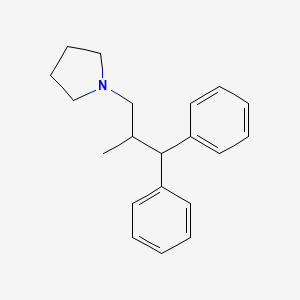
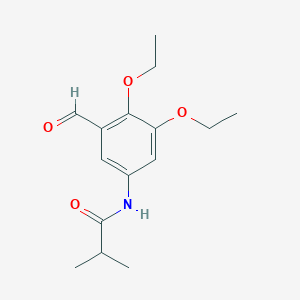
![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)
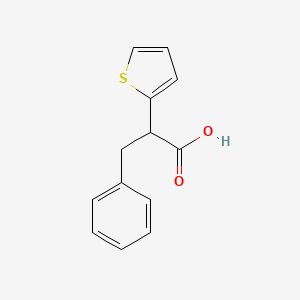
![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)

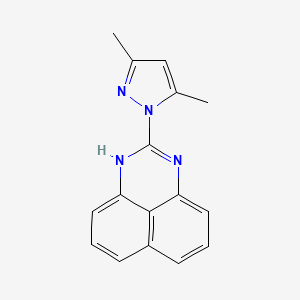
![2-[2-(3-Nitrophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14354917.png)
![3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane](/img/structure/B14354937.png)
